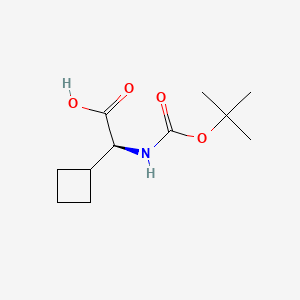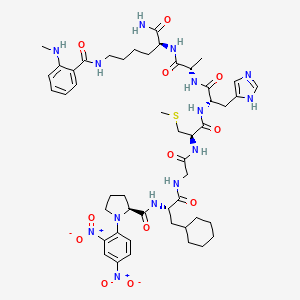
2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C13H18ClNO2 and a molecular weight of 255.74 .
Synthesis Analysis
The synthesis of “this compound” involves several steps . First, 2-phenyl-2-piperidine-2yl-acetate-amide is treated with a base to form a threo-form enriched racemic mixture. The racemic mixture is then reacted with (+)-O,O-dibenzoyl-D-tartaric acid in a suitable solvent. The formed d-threo-[R (R*, R*)]-2-phenyl-2-piperidine-2y1-acetate amide-dibenzoyl-D-tartrate is separated from the mixture and, if necessary, purified through crystallization. This compound is then treated with alkali, and the d-threo-[R (R*,R*)]-2-phenyl-2-piperidine-2y1-acetate amide is isolated. The amide is hydrolyzed with a suitable acid to obtain d-threo-[R (R*,R*)]-2-phenyl-2-piperidine-2y1-acetic acid. This acid is then transformed into the corresponding d-threo-[R (R*,R*)]-2-phenyl-2-piperidine-2y1-acetic-chloride, and the desired d-threo-methylphenidate-hydrochloride is prepared through esterification with methanol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered piperidine ring attached to a phenyl group and an acetic acid group . The SMILES string representation of the molecule is O=C(CC1=C(C2CCNCC2)C=CC=C1)O.Cl .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include base treatment, reaction with dibenzoyl-D-tartaric acid, alkali treatment, hydrolysis, and esterification . These reactions lead to the formation of various intermediates, including a threo-form enriched racemic mixture, a dibenzoyl-D-tartrate compound, an acetate amide, an acetic acid, and an acetic chloride .
Physical And Chemical Properties Analysis
“this compound” is a powder and chunk form substance with a quality level of 100 and an assay of ≥95% . It is a linker type reagent with a functional group of carboxylic acid. It should be stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Antibacterial Activity
Researchers have explored the potential of piperidine derivatives in the field of antibacterial applications. Notably, compounds with a piperidine moiety have been synthesized using microwave irradiation techniques, enhancing efficiency in the process. These compounds, which include 2-phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, have demonstrated notable antibacterial properties, marking their significance in medical research and applications (Merugu, Ramesh & Sreenivasulu, 2010).
Cancer Treatment and Aurora Kinase Inhibition
In the realm of cancer treatment, piperidine derivatives have been highlighted for their potential in inhibiting Aurora A kinase, a protein known to play a crucial role in the progression of cancer. The structural properties of these compounds, including the piperidine group, make them a subject of interest for developing novel cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Analgesic Effects and Derivatives of Phencyclidine
Piperidine derivatives have also been studied for their analgesic effects. One study synthesized derivatives of phencyclidine, a compound known for its analgesic properties, using piperidine as a starting material. This research indicates the potential of piperidine derivatives in developing new analgesics for pain management (Ahmadi & Mahmoudi, 2005).
Mecanismo De Acción
Target of Action
It is known that this compound is a piperidine derivative , and piperidine derivatives are often used in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that this compound is useful as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation . This suggests that the compound may interact with its targets to form a ternary complex, leading to the degradation of specific proteins .
Biochemical Pathways
Given its role in protac development, it can be inferred that the compound may be involved in pathways related to protein degradation .
Pharmacokinetics
It is known that the compound dl-threo-methylphenidate, which is structurally similar, undergoes enantioselective metabolism in the liver, resulting in marked differences in the plasma concentrations of its isomers .
Result of Action
Given its role in protac development, it can be inferred that the compound may lead to the degradation of specific proteins, potentially altering cellular functions .
Action Environment
It is known that the compound is a semi-flexible linker in protac development, suggesting that its efficacy and stability may be influenced by factors such as the 3d orientation of the degrader and ternary complex formation .
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride”, is an important task of modern organic chemistry .
Análisis Bioquímico
Biochemical Properties
It is known that the compound plays a role in biochemical reactions as a semi-flexible linker in PROTAC development
Cellular Effects
It is known that the compound is used in PROTAC development, which involves the degradation of specific proteins within the cell
Molecular Mechanism
As a component of PROTACs, it may be involved in the formation of ternary complexes, which are essential for targeted protein degradation
Propiedades
IUPAC Name |
2-phenyl-2-piperidin-2-ylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUMDQFFZZGUQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19395-40-5 |
Source


|
| Record name | 2-Piperidineacetic acid, α-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19395-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone](/img/structure/B586761.png)




![2H-[1,3]Thiazolo[4,5-d][1,3]diazepine](/img/structure/B586767.png)



